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Compound of Interest

Compound Name:
2-((6-Chloropyrazin-2-

yl)amino)ethanol

CAS No.: 1147998-45-5

Cat. No.: B1441059 Get Quote

Executive Summary
The pyrazine nucleus (1,4-diazine) is a "privileged scaffold" in medicinal chemistry,

distinguished by its electron-deficient nature and capacity for diverse non-covalent interactions.

Unlike its isomer pyrimidine, pyrazine offers unique vectors for substitution that govern

pharmacokinetics, particularly lipophilicity and metabolic stability. This guide analyzes the

biological activity of substituted pyrazines, transitioning from their foundational role in

tuberculosis therapy to their modern dominance in kinase inhibition and antiviral applications.

Structural Versatility and Electronic Character
The pyrazine ring is characterized by two nitrogen atoms at positions 1 and 4.[1][2] This

arrangement creates a significant dipole moment and renders the ring electron-deficient (

-deficient).

Key Physicochemical Attributes:
Weak Basicity: The pKa of pyrazine is approximately 0.6, making it significantly less basic

than pyridine. This allows pyrazine drugs to remain uncharged at physiological pH,

facilitating passive membrane transport.
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Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (e.g.,

P450-mediated oxidation) compared to phenyl rings, though it is susceptible to nucleophilic

attack.

Hydrogen Bonding: The nitrogen lone pairs act as weak hydrogen bond acceptors, critical for

binding in the hinge regions of kinase enzymes.

Antimycobacterial Agents: The Pyrazinamide
Paradigm[3][4][5][6]
Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy.[3][4] Its

unique ability to kill semi-dormant bacilli in acidic environments (e.g., macrophage

phagosomes) distinguishes it from other anti-TB drugs.

Mechanism of Action (MOA)
PZA is a prodrug.[5][4][6] Its activity depends on conversion to pyrazinoic acid (POA) by the

mycobacterial enzyme pyrazinamidase (PncA).[7]

Activation: PZA diffuses into M. tuberculosis. PncA hydrolyzes PZA to POA.[7]

Efflux & Re-entry: POA is actively effluxed. In the acidic extracellular environment (pH 5.5),

POA becomes protonated (HPOA).

Accumulation: HPOA is lipophilic and re-enters the bacillus. Inside the neutral cytoplasm, it

dissociates, releasing a proton and trapping the POA anion.[3]

Target Engagement:

Membrane Disruption: Proton accumulation collapses the proton motive force (PMF).

FAS1 Inhibition: POA inhibits Fatty Acid Synthase I (FAS1), halting mycolic acid synthesis.

RpsA Inhibition: POA binds to Ribosomal Protein S1 (RpsA), inhibiting trans-translation.

Visualization: PZA Activation and Toxicity Pathway
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Caption: The "Ion Trap" mechanism of Pyrazinamide. PZA is converted to POA, which cycles

across the membrane, acidifying the cytoplasm and inhibiting FAS1.

Oncology: Kinase Inhibitors and Proteasome
Modulators
Substituted pyrazines, particularly fused systems like imidazopyrazines, are potent ATP-

competitive kinase inhibitors.[8] The nitrogen atoms in the pyrazine ring often mimic the

adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Key Therapeutic Classes[9]
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Drug / Compound Target Mechanism Clinical Status

Bortezomib 26S Proteasome

Boronic acid dipeptide

with a pyrazine-2-

carbonyl cap. Inhibits

proteasomal

degradation, inducing

apoptosis in myeloma

cells.

FDA Approved

Acalabrutinib
BTK (Bruton's

Tyrosine Kinase)

Imidazo[1,5-

a]pyrazine core.

Covalently binds

Cys481 in BTK,

blocking B-cell

receptor signaling.

FDA Approved

Darovasertib
PKC (Protein Kinase

C)

Pyrazine-2-

carboxamide

derivative.[9] Inhibits

PKC signaling in uveal

melanoma.[8][9]

Clinical Trials

Favipiravir RdRp (Viral)

Pyrazinecarboxamide.

Acts as a nucleoside

analog to inhibit viral

RNA polymerase

(Broad spectrum

antiviral).

Approved

(Flu/COVID)

Structure-Activity Relationship (SAR) in Kinase
Inhibitors
For a generic imidazopyrazine scaffold:

C-8 Position (Amino group): Essential for H-bonding with the kinase hinge residue

(Gatekeeper).
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C-3 Position: Bulky aromatic substituents here occupy the hydrophobic pocket, determining

selectivity (e.g., BTK vs. EGFR).

C-1 Position: Solubilizing groups (e.g., piperazines) are often attached here to improve oral

bioavailability.

Visualization: BTK Signaling Inhibition
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Caption: Disruption of the B-Cell Receptor pathway by pyrazine-based BTK inhibitors,

preventing downstream NF-kB activation and tumor growth.

Experimental Protocol: Synthesis of 2,5-
Disubstituted Pyrazines
A robust method for generating pyrazine libraries for SAR studies is the sequential

functionalization of 2,5-dichloropyrazine using Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-5-chloropyrazine derivatives.

Reagents:

Substrate: 2,5-Dichloropyrazine (1.0 eq)[10]

Boronic Acid: Arylboronic acid (1.1 eq)

Catalyst: Pd(PPh3)4 (5 mol%)
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Base: Na2CO3 (2.0 eq, 2M aqueous solution)

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15

minutes.

Dissolution: Add 2,5-dichloropyrazine and the arylboronic acid to the flask. Dissolve in

degassed 1,4-dioxane (0.1 M concentration relative to substrate).

Catalyst Addition: Add Pd(PPh3)4 quickly to minimize air exposure.

Base Addition: Add the aqueous Na2CO3 solution.

Reflux: Heat the mixture to 90°C under Argon for 12 hours. Monitor via TLC (Hexane:EtOAc

4:1).

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Purification: Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

Purify via silica gel flash chromatography.

Validation Check:

Regioselectivity: The first substitution typically occurs at the less sterically hindered or more

electron-deficient position. In 2,5-dichloropyrazine, both positions are equivalent until the first

substitution.

Self-Validating Step: If starting material remains after 12h, add 2 mol% fresh catalyst and

continue heating.

Visualization: Synthetic Workflow
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Caption: Sequential Pd-catalyzed functionalization strategy for generating diverse pyrazine

libraries from a di-halo precursor.

Future Directions
The field is moving towards Proteolysis Targeting Chimeras (PROTACs) where pyrazine

moieties serve as the E3 ligase binding motif (e.g., Cereblon binders often contain glutarimide-

linked heterocycles). Additionally, fragment-based drug design (FBDD) utilizes the small, rigid

pyrazine scaffold to probe sub-pockets in "undruggable" targets like KRAS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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